PRMT5-IN-39

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

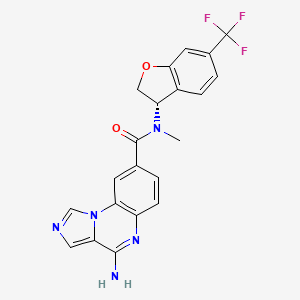

C21H16F3N5O2 |

|---|---|

Molekulargewicht |

427.4 g/mol |

IUPAC-Name |

4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |

InChI |

InChI=1S/C21H16F3N5O2/c1-28(17-9-31-18-7-12(21(22,23)24)3-4-13(17)18)20(30)11-2-5-14-15(6-11)29-10-26-8-16(29)19(25)27-14/h2-8,10,17H,9H2,1H3,(H2,25,27)/t17-/m1/s1 |

InChI-Schlüssel |

RJCJMTTXIGGZEL-QGZVFWFLSA-N |

Isomerische SMILES |

CN([C@@H]1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=C(C5=CN=CN45)N |

Kanonische SMILES |

CN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=C(C5=CN=CN45)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PRMT5-IN-39: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRMT5-IN-39, also identified as compound 3039-0164, is a novel, orally active small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a non-S-adenosyl methionine (SAM) competitive inhibitor of PRMT5.[1] This mode of action is significant as many existing PRMT5 inhibitors compete with the methyl donor SAM.[1] By binding to a distinct site, this compound offers a different pharmacological profile. The primary mechanism of this compound involves the direct inhibition of PRMT5's methyltransferase activity, which in turn leads to the downregulation of its downstream target genes and the suppression of key oncogenic signaling pathways.[1]

Molecular docking studies suggest that this compound embeds within a protein pocket in a U-shape, with its 9, 10-anthraquinone moiety occupying a hydrophobic region.[1] This binding interferes with the catalytic function of PRMT5.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound (3039-0164).

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Biochemical Assay | IC50 | 63 µM | Recombinant PRMT5 | [1] |

| Cellular Assay | Cytotoxicity | Concentration-dependent inhibition of cell viability | A549 (Non-small cell lung cancer) | [1] |

Signaling Pathways

This compound has been shown to inhibit the PI3K/AKT/mTOR and ERK signaling pathways, both of which are crucial for cancer cell proliferation and survival.[1]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Caption: Inhibition of the ERK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PRMT5 Enzymatic Assay (AlphaLISA)

This assay quantifies the methyltransferase activity of PRMT5.

Caption: Experimental workflow for the PRMT5 AlphaLISA assay.

Protocol:

-

Reagents: Recombinant PRMT5 enzyme, biotinylated histone H4 peptide substrate, S-adenosylmethionine (SAM), AlphaLISA acceptor beads (specific for the methylated substrate), and streptavidin-coated donor beads.[2]

-

Procedure:

-

The PRMT5 enzyme and substrate are incubated with varying concentrations of this compound in a 384-well plate.[1]

-

The methylation reaction is initiated by the addition of SAM.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.[1]

-

Acceptor beads are added, which bind to the symmetrically dimethylated arginine on the histone peptide.

-

Streptavidin-coated donor beads are then added, which bind to the biotin (B1667282) tag on the histone peptide.

-

When the donor and acceptor beads are in close proximity (i.e., when the substrate is methylated), excitation of the donor bead results in a chemiluminescent signal from the acceptor bead.

-

The signal is measured using an Alpha-enabled plate reader. The IC50 value is calculated from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: A549 non-small cell lung cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 2.5, 5.0, 7.5, 10.0 µM) or a vehicle control (DMSO).[1]

-

Incubation: The cells are incubated for various time points (e.g., 24, 48, and 72 hours).[1]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[1] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., acidic isopropanol (B130326) with SDS) is added to dissolve the formazan crystals.[1]

-

Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to measure the levels of specific proteins to confirm the downstream effects of PRMT5 inhibition.

Protocol:

-

Cell Lysis: A549 cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., FGFR3, eIF4E, phosphorylated AKT, phosphorylated ERK, and a loading control like beta-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative protein levels.

Conclusion

This compound is a novel, non-SAM competitive inhibitor of PRMT5 with demonstrated biochemical and cellular activity. Its ability to downregulate key oncogenic signaling pathways, such as PI3K/AKT/mTOR and ERK, highlights its potential as a therapeutic agent for cancers where these pathways are aberrantly activated. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. bpsbioscience.com [bpsbioscience.com]

PRMT5-IN-39: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRMT5-IN-39, also identified as compound 107, is an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a critical enzyme in various cellular processes, the dysregulation of PRMT5 is implicated in numerous cancers, making it a compelling target for therapeutic development. This document provides a comprehensive overview of the chemical structure, mechanism of action, and functional implications of this compound, with a focus on its application in cancer research, particularly in the context of MTAP (methylthioadenosine phosphorylase)-deficient tumors. Detailed experimental protocols for the evaluation of this and similar inhibitors are also presented.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₁H₁₆F₃N₅O₂ and a molecular weight of 427.38 g/mol . A deuterated form, this compound-d3, is also available for use in metabolic studies.

Caption: 2D Structure of this compound

Function and Mechanism of Action

This compound functions as an inhibitor of PRMT5, a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, DNA damage response, and cell cycle progression. The overexpression of PRMT5 has been observed in a variety of cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer, and is often associated with poor prognosis.

By inhibiting the enzymatic activity of PRMT5, this compound can modulate these cellular processes, leading to anti-proliferative effects in cancer cells.

Quantitative Data

The inhibitory activity of this compound (referred to as Compound 107 in the following data) has been evaluated in the context of MTAP-deficient cancers. MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA). MTA can bind to PRMT5, creating a PRMT5-MTA complex that can be selectively targeted.

| Compound | Cell Type | Assay | IC₅₀ (nM) | Selectivity |

| Compound 107 | MTAP wild-type cells | Proliferation Assay | 3331.9 (median) | 58.8-fold |

Data sourced from patent WO2025077857A1.[1]

Signaling Pathways

PRMT5 is a key regulator of multiple signaling pathways implicated in cancer. Its inhibition by molecules like this compound can have significant downstream effects. One of the key areas of investigation is the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion.

Caption: PRMT5 Signaling in MTAP-Deleted Cancer

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PRMT5 inhibitors like this compound.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MTAP-wild-type and MTAP-deleted cell lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the IC₅₀ value from the dose-response curve.

Target Engagement Assay (Western Blot for Symmetric Dimethyl Arginine)

Objective: To confirm that the inhibitor is engaging with PRMT5 within the cell and inhibiting its methyltransferase activity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-symmetric dimethyl arginine (anti-SDMA), anti-total protein for a known PRMT5 substrate (e.g., SmD3), and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Protocol:

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip and re-probe the membrane for the total substrate protein and a loading control to normalize the data.

Caption: Western Blot Workflow for Target Engagement

Conclusion

This compound is a valuable tool for the study of PRMT5 function and a promising scaffold for the development of novel anticancer therapeutics. Its selectivity for MTAP-deficient cancer cells highlights a potential precision medicine approach. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other PRMT5 inhibitors. As research in this area continues, a deeper understanding of the biological consequences of PRMT5 inhibition will undoubtedly emerge, paving the way for new therapeutic strategies.

References

PRMT5-IN-39 Target Engagement in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. Its role in the symmetric dimethylation of arginine residues on both histone and non-histone proteins makes it a key regulator of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with tumor progression and poor prognosis. This technical guide provides an in-depth overview of targeting PRMT5 in cancer cells, with a focus on the conceptual framework for evaluating the target engagement of inhibitors like PRMT5-IN-39. Due to the limited publicly available data for the specific inhibitor this compound, this guide will utilize illustrative data from other well-characterized PRMT5 inhibitors to provide a comprehensive understanding of the experimental approaches and expected outcomes.

The PRMT5 Signaling Pathway and Therapeutic Intervention

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA). It forms a complex with MEP50 (methylosome protein 50) to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to its substrates. The PRMT5-MEP50 complex plays a crucial role in various cellular pathways implicated in cancer.

Below is a diagram illustrating the core PRMT5 signaling pathway and the mechanism of action for a therapeutic inhibitor.

Caption: PRMT5 signaling and inhibition mechanism.

Quantitative Analysis of PRMT5 Inhibitor Activity

Evaluating the potency and efficacy of a PRMT5 inhibitor requires a series of quantitative assays. These assays are designed to measure the inhibitor's binding affinity to the target, its ability to inhibit the enzyme's catalytic activity, and its effect on cancer cell proliferation.

Disclaimer: The following tables contain representative data from well-characterized PRMT5 inhibitors and are for illustrative purposes only, as specific quantitative data for this compound is not available in the public domain.

Table 1: Illustrative Biochemical Activity of a PRMT5 Inhibitor

| Assay Type | Target | Parameter | Value (nM) |

| Radioactive Assay | PRMT5/MEP50 | IC50 | 23.9 |

| AlphaLISA Assay | PRMT5/MEP50 | IC50 | 47 |

Table 2: Illustrative Cellular Activity of a PRMT5 Inhibitor

| Cell Line | Assay Type | Parameter | Value (nM) |

| HCT116 (MTAP-del) | SDMA Inhibition | IC50 | 1.0 |

| HCT116 (MTAP-wt) | SDMA Inhibition | IC50 | 536 |

| HCT116 (MTAP-del) | Anti-proliferation | IC50 | 19 |

| HCT116 (MTAP-wt) | Anti-proliferation | IC50 | 1620 |

| MOLM-13 | Anti-proliferation | IC50 | 3 |

Experimental Protocols for Target Engagement

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. The following are key experimental protocols used to demonstrate target engagement for PRMT5 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.

-

Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated protein aggregates.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for PRMT5.

-

Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if a compound affects the interaction of PRMT5 with its binding partners, such as MEP50.

Experimental Workflow:

Caption: Co-Immunoprecipitation (Co-IP) workflow.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound or vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysate with an anti-PRMT5 antibody or an isotype control IgG overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and its known interaction partner, MEP50. A change in the amount of co-immunoprecipitated MEP50 in the presence of the inhibitor would suggest that the compound affects the PRMT5-MEP50 interaction.

Methylome Analysis by Mass Spectrometry

To assess the functional consequence of PRMT5 inhibition, global changes in symmetric dimethylarginine (SDMA) levels can be quantified using mass spectrometry-based proteomics.

Protocol:

-

Sample Preparation: Treat cells with this compound or vehicle. Extract proteins and digest them into peptides using trypsin.

-

Enrichment of Methylated Peptides (Optional): Use an antibody that specifically recognizes SDMA to enrich for methylated peptides from the total peptide mixture.

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to identify and quantify peptides, including those with post-translational modifications like symmetric dimethylation.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the methylated proteins and quantify the changes in their methylation levels between the treated and untreated samples.

Conclusion

The methodologies and conceptual frameworks presented in this guide provide a robust approach for evaluating the target engagement and cellular activity of PRMT5 inhibitors such as this compound. While specific data for this compound remains limited in publicly accessible scientific literature, the outlined experimental protocols for CETSA, co-immunoprecipitation, and methylome analysis are standard and essential for the preclinical characterization of any novel PRMT5-targeting therapeutic. The illustrative data from other known PRMT5 inhibitors serves as a benchmark for the expected outcomes of such studies. Rigorous application of these techniques will be crucial in advancing our understanding of this compound and its potential as a cancer therapeutic.

PRMT5-IN-39: A Technical Guide to its Mechanism and Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers. PRMT5-IN-39, also known as DW14800 or compound 39, is a potent and orally active inhibitor of PRMT5. This document provides an in-depth technical overview of this compound, with a specific focus on its mechanism of action and its quantifiable effects on histone methylation. Detailed experimental protocols for assessing the activity of this inhibitor are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction to PRMT5 and Histone Methylation

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction. A key function of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These histone marks are generally associated with transcriptional repression.[1] Given its role in cellular processes fundamental to cancer, PRMT5 has emerged as a significant target for therapeutic intervention.

This compound: An Overview

This compound (DW14800) is a small molecule inhibitor of PRMT5. It has demonstrated potent enzymatic and cellular activity, making it a valuable tool for studying the biological functions of PRMT5 and a potential candidate for cancer therapy.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. PRMT5 | 17 nM | Enzymatic Assay | [1] |

Table 1: Biochemical Inhibition of PRMT5 by this compound (DW14800)

| Cell Line | Parameter | Value | Assay Type | Reference |

| Huh-7 (Hepatocellular Carcinoma) | IC50 | 2.7 µM | Cell Proliferation Assay | [1] |

| Hep3B (Hepatocellular Carcinoma) | IC50 | 1.4 µM | Cell Proliferation Assay | [1] |

Table 2: Anti-proliferative Activity of this compound (DW14800) in Cancer Cell Lines

This compound has been shown to reduce the cellular levels of symmetric dimethylarginine, specifically impacting histone methylation marks H4R3me2s and H3R8me2s in a dose-dependent manner in hepatocellular carcinoma (HCC) cells.[1]

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway and Inhibition by this compound

PRMT5 exerts its effects through the methylation of various substrates, leading to changes in gene expression. A key pathway involves the regulation of the transcription factor HNF4α.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the effects of this compound on histone methylation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PRMT5 Enzymatic Assay (In Vitro)

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of PRMT5.

-

Objective: To determine the IC50 value of this compound against PRMT5.

-

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound (DW14800)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

-

-

Protocol:

-

Prepare a reaction mixture containing the PRMT5/MEP50 complex and the histone H4 peptide substrate in the assay buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of this compound on the proliferation of cancer cells.

-

Objective: To determine the anti-proliferative IC50 value of this compound in selected cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., Huh-7, Hep3B)

-

Complete cell culture medium

-

This compound (DW14800)

-

MTT or MTS reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Histone Methylation

This technique is used to measure the levels of specific histone methylation marks in cells treated with this compound.

-

Objective: To determine the dose-dependent effect of this compound on the levels of H4R3me2s and H3R8me2s.

-

Materials:

-

Cancer cell lines

-

This compound (DW14800)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H4R3me2s, anti-H3R8me2s, anti-total Histone H4, anti-total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H4R3me2s, H3R8me2s, total H4, total H3, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of methylated histones to the total histone levels and the loading control.

-

Conclusion

This compound (DW14800) is a potent inhibitor of PRMT5 with demonstrated activity against histone methylation and cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting PRMT5. The detailed methodologies and visual aids are intended to facilitate the design and execution of experiments aimed at elucidating the intricate roles of PRMT5 in health and disease.

References

PRMT5 Inhibition: A Deep Dive into Downstream Signaling Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific inhibitor "PRMT5-IN-39" is not available in the public domain. This technical guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective PRMT5 inhibitors, using data from well-characterized tool compounds as representative examples.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.[3][4] PRMT5 inhibitors disrupt its methyltransferase activity, leading to a cascade of downstream effects that impinge on key cellular processes such as cell cycle progression, apoptosis, signal transduction, and RNA splicing.[5][6][7] This guide provides an in-depth exploration of the core downstream signaling pathways modulated by PRMT5 inhibition, supported by quantitative data from representative inhibitors, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways Modulated by PRMT5 Inhibition

PRMT5's influence extends across a multitude of signaling networks crucial for cancer cell proliferation and survival. Inhibition of PRMT5 has been shown to significantly impact the following pathways:

-

Growth Factor Signaling Pathways: PRMT5 methylates key components of growth factor receptor signaling cascades, including EGFR, PDGFR, and FGFR.[8][9] By doing so, it can either positively or negatively regulate downstream pathways like the PI3K/AKT/mTOR and ERK/MAPK cascades, depending on the cellular context.[9][10] Inhibition of PRMT5 can therefore lead to decreased cell proliferation, migration, and survival in cancers driven by these pathways.[9]

-

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation.[8][11] Pharmacological inhibition of PRMT5 has been demonstrated to abrogate NF-κB signaling, suggesting a therapeutic avenue for cancers reliant on this pathway.[8]

-

TGFβ Signaling: The TGFβ signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. PRMT5 has been shown to modulate TGFβ signaling, and its inhibition can impact the expression of TGFβ target genes.[8]

-

Cell Cycle and DNA Damage Response: PRMT5 plays a crucial role in cell cycle progression by regulating the expression of key cell cycle proteins.[1] It also methylates proteins involved in the DNA damage response.[3] Inhibition of PRMT5 can lead to cell cycle arrest and sensitize cancer cells to DNA damaging agents.[3][12]

-

RNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome through the methylation of spliceosomal proteins like SmD3.[6] Inhibition of PRMT5 leads to widespread splicing defects, which can be detrimental to cancer cells.[7]

Quantitative Data for Representative PRMT5 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized PRMT5 inhibitors against the PRMT5 enzyme and in cellular assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| EPZ015666 | Biochemical | PRMT5/MEP50 | 22 | Not specified |

| Cell Viability | MCL Cell Lines | Nanomolar range | Not specified | |

| GSK3326596 | Not specified | Not specified | Not specified | [13] |

| Compound 15 | Biochemical | PRMT5/MEP50 | 18 ± 1 | [5] |

| Degradation (DC50) | MCF-7 | 1100 ± 600 | [5] | |

| 3039-0164 | Biochemical | PRMT5 | 63,000 | [14] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key downstream signaling pathways affected by PRMT5 inhibition.

Caption: PRMT5 modulation of growth factor signaling pathways.

Caption: PRMT5 regulation of the NF-κB signaling pathway.

Detailed Experimental Protocols

Biochemical Assay for PRMT5 Activity

Objective: To determine the in vitro enzymatic activity of PRMT5 and the potency of inhibitors.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

PRMT5 inhibitor (e.g., this compound)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the biotinylated H4 peptide substrate.

-

Add the PRMT5 inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radioactive SAH.

-

Add streptavidin-coated SPA beads to the reaction wells. The biotinylated peptide will bind to the beads.

-

Incubate to allow for bead settling.

-

Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PRMT5 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Target Engagement

Objective: To confirm that the PRMT5 inhibitor is engaging its target in cells by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3).

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-total SmD3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the PRMT5 inhibitor at various concentrations for a specific duration.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total SmD3 and a loading control to normalize the data. A decrease in the SDMA signal relative to total SmD3 indicates target engagement by the inhibitor.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRMT5 function and targeting in cancer [cell-stress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-39: A Chemical Probe for Protein Arginine Methyltransferase 5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for the development of novel therapeutics.

PRMT5-IN-39 is an orally active inhibitor of PRMT5, identified as a valuable tool for cancer research. Its chemical formula is C21H16F3N5O2, with a molecular weight of 427.38 g/mol and a CAS number of 3030464-01-5. While detailed biochemical and cellular characterization data for this compound are not extensively available in the public domain, this guide will provide a comprehensive overview of its potential as a chemical probe by using the well-characterized and potent PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative example. The data and protocols presented herein are illustrative of the expected profile and experimental evaluation of a selective PRMT5 chemical probe like this compound.

Data Presentation: Representative Inhibitor Profile (EPZ015666)

The following tables summarize the quantitative data for the representative PRMT5 inhibitor, EPZ015666, to illustrate the expected potency, selectivity, and cellular activity of a high-quality PRMT5 chemical probe.

Table 1: Biochemical Potency of EPZ015666 Against PRMT5

| Parameter | Value |

| IC50 (nM) | 22[1] |

| Ki (nM) | 5 |

Table 2: Selectivity Profile of EPZ015666 Against Other Methyltransferases

| Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT5 |

| PRMT5 | 22 | 1 |

| PRMT1 | >50,000 | >2272 |

| PRMT3 | >50,000 | >2272 |

| PRMT4 (CARM1) | >50,000 | >2272 |

| PRMT6 | >50,000 | >2272 |

| PRMT7 | >50,000 | >2272 |

| PRMT8 | >50,000 | >2272 |

| SETD2 | >50,000 | >2272 |

| SETD7 | >50,000 | >2272 |

| MLL1 | >50,000 | >2272 |

| EZH2 | >50,000 | >2272 |

Table 3: Cellular Activity of EPZ015666 in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Description | IC50 (nM) |

| Z-138 | Mantle Cell Lymphoma | 99 |

| Maver-1 | Mantle Cell Lymphoma | 118 |

| JeKo-1 | Mantle Cell Lymphoma | 29 |

| Granta-519 | Mantle Cell Lymphoma | 53 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the procedures used to characterize a PRMT5 chemical probe.

Biochemical Assay for PRMT5 Inhibition (Radiometric)

Objective: To determine the in vitro potency (IC50) of a test compound against PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT)

-

Stop solution (e.g., trichloroacetic acid)

-

Filter plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in the assay buffer.

-

Add serial dilutions of the test compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Z-138)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of a test compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest (e.g., Z-138)

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant the cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test compound and vehicle control to the respective groups at a predetermined dose and schedule (e.g., oral gavage, once or twice daily).

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathways

Caption: PRMT5 involvement in the ERK/MAPK and PI3K/AKT signaling pathways.

Experimental Workflow

References

A Technical Guide to Protein Arginine Methyltransferase 5 (PRMT5) and its Inhibition for Studying Gene Regulation

Disclaimer: The specific compound "PRMT5-IN-39" requested in the topic is not documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of its putative target, Protein Arginine Methyltransferase 5 (PRMT5), and the application of well-characterized small molecule inhibitors to study its role in gene regulation and other cellular processes. The data and protocols presented herein are based on representative, published PRMT5 inhibitors.

Introduction to PRMT5 and its Role in Gene Regulation

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that plays a central role in regulating numerous cellular functions. As the primary Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates.[1][2][3][4] This post-translational modification is a key mechanism in the epigenetic control of gene expression.

PRMT5-mediated methylation of histone tails, particularly at residues such as Histone H4 Arginine 3 (H4R3), Histone H3 Arginine 8 (H3R8), and Histone H2A Arginine 3 (H2AR3), is generally associated with transcriptional repression.[5][6][7] These repressive marks can interfere with the binding of transcriptional activators or recruit transcriptional repressor complexes to chromatin, leading to gene silencing. However, PRMT5 can also contribute to transcriptional activation in certain contexts, for instance by methylating H3R2, which promotes subsequent activating modifications.[6]

Beyond direct histone modification, PRMT5 influences gene expression by methylating non-histone proteins, including transcription factors (e.g., p53, E2F1) and components of the mRNA splicing machinery (e.g., Sm proteins).[7][8][9] Its involvement in RNA processing, DNA damage response, and signal transduction pathways underscores its importance in maintaining cellular homeostasis.[6][8][9] Dysregulation and overexpression of PRMT5 are frequently observed in various cancers, making it a compelling target for therapeutic development and a crucial enzyme for study in cancer biology.[3][10][11]

Mechanism of Action of PRMT5 Inhibitors

Small molecule inhibitors of PRMT5 are invaluable tools for dissecting its biological functions. These inhibitors are typically designed to interfere with the enzyme's catalytic activity by targeting its active site. They can be broadly classified based on their mechanism of action:

-

S-adenosylmethionine (SAM)-Competitive Inhibitors: These compounds compete with the methyl donor cofactor, SAM, for binding to the PRMT5 active site. By occupying the SAM-binding pocket, they prevent the transfer of a methyl group to the substrate.

-

Substrate-Competitive Inhibitors: These molecules bind to the substrate-binding pocket of PRMT5, preventing the target protein from accessing the catalytic site.

-

MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively targets PRMT5 in cancer cells with a specific metabolic deficiency (MTAP deletion). These inhibitors bind to a complex of PRMT5 and the endogenous metabolite methylthioadenosine (MTA), which accumulates in MTAP-deleted cells, leading to highly selective cancer cell killing.

The inhibition of PRMT5's methyltransferase activity leads to a global reduction in sDMA levels on its substrates. This blocks the downstream signaling and regulatory events mediated by PRMT5, resulting in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data on Representative PRMT5 Inhibitors

The potency of PRMT5 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct enzymatic inhibition, while cellular IC50 values indicate the compound's effectiveness at inhibiting cell growth and proliferation.

Table 1: Biochemical Activity of Representative PRMT5 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

| EPZ015666 (GSK3235025) | Radioactive Enzymatic Assay | 22 - 30 | [12][13] |

| GSK591 | Cellular Thermal Shift Assay (CETSA) | - | [14] |

| LLY-283 | Biochemical Assay | Potent nM range | [14] |

| Compound 15 (Degrader) | Radioactive Enzymatic Assay | 18 | [12] |

| Compound 17 | Radioactive Enzymatic Assay | 12 - 330 | [12][13] |

Table 2: Anti-proliferative Activity of Representative PRMT5 Inhibitors

| Compound | Cell Line | Assay Type | IC50 | Reference |

| EPZ015666 | Mantle Cell Lymphoma (MCL) | Cell Viability | Nanomolar range | [13] |

| 3039-0164 | A549 (NSCLC) | MTT Assay | ~7.5 µM (at 72h) | [1] |

| Z319334062 | PRMT5 Overexpressing Cell Line | Cell Viability | 12.8 µM | [15] |

| Compound 15 (Degrader) | MCF-7 (Breast Cancer) | PRMT5 Degradation (DC50) | 1.1 µM | [12] |

Experimental Protocols for Studying PRMT5 Inhibition

Characterizing the effects of a PRMT5 inhibitor involves a series of standard in vitro experiments to confirm target engagement and assess cellular consequences.

Protocol: Cell Viability Assay (MTS/MTT)

This assay measures the dose-dependent effect of a PRMT5 inhibitor on cancer cell proliferation.

Objective: To determine the IC50 value of a PRMT5 inhibitor in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PRMT5 inhibitor stock solution (in DMSO)

-

MTS or MTT reagent

-

96-well clear-bottom plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight at 37°C in a humidified CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium. A typical concentration range might be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[13]

Protocol: Western Blot for Target Engagement

This assay confirms that the inhibitor is engaging PRMT5 within the cell by measuring the levels of its downstream methylation mark (sDMA) on a known substrate.

Objective: To assess the reduction of symmetric dimethylarginine on PRMT5 substrates following inhibitor treatment.

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-sDMA (symmetric dimethylarginine), Anti-SmD3, Anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of the PRMT5 inhibitor for 48-72 hours.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the sDMA mark or a specific methylated substrate (e.g., sDMA-SmD3) overnight at 4°C. Also, probe a separate blot or strip the same blot for total protein levels and a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.

-

Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control to determine the dose-dependent reduction in PRMT5 activity.[2][13]

PRMT5 Signaling and Regulation

PRMT5 does not act in isolation; its activity and substrate specificity are regulated by interacting proteins and upstream signals. It forms a core complex with MEP50 (WDR77), which is essential for its enzymatic activity. Other adaptor proteins can recruit specific substrates to the PRMT5/MEP50 complex, thereby dictating its diverse cellular roles. Inhibiting PRMT5 disrupts these downstream pathways, leading to changes in gene expression, defective RNA splicing, and ultimately, cell cycle arrest or apoptosis.

Conclusion and Future Directions

PRMT5 is a multifaceted enzyme with significant roles in gene regulation and the maintenance of cellular integrity. The development of potent and selective small molecule inhibitors has provided researchers with powerful tools to probe its functions and has opened promising therapeutic avenues, particularly in oncology. Future research will likely focus on developing inhibitors with improved selectivity and novel mechanisms of action, such as MTA-cooperative inhibitors for MTAP-deleted cancers. Furthermore, combining PRMT5 inhibitors with other targeted therapies or immunotherapies holds the potential to overcome drug resistance and improve patient outcomes. A deeper understanding of the complex regulatory networks governed by PRMT5 will continue to fuel drug discovery efforts and reveal new biological insights.

References

- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 3. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

PRMT5-IN-39 and Its Impact on RNA Splicing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound "PRMT5-IN-39" is limited. This guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 5 (PRMT5) in RNA splicing and the impact of its inhibition, using well-characterized inhibitors as illustrative examples. The principles, mechanisms, and methodologies described herein are directly applicable to the study and evaluation of novel PRMT5 inhibitors such as this compound.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key function of PRMT5 is the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Inhibition of PRMT5 disrupts RNA splicing, leading to anti-proliferative effects in cancer cells. This guide details the mechanism of PRMT5 in RNA splicing, the consequences of its inhibition, and provides a framework for the preclinical evaluation of PRMT5 inhibitors, with a focus on their impact on RNA splicing.

The Role of PRMT5 in RNA Splicing

PRMT5 is a pivotal regulator of RNA splicing through its role in the assembly of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. The primary mechanism involves the symmetric dimethylation of arginine residues on Sm proteins (SmB, SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs). This methylation is crucial for the proper assembly of snRNPs into the mature spliceosome complex.[1][2][3]

The inhibition of PRMT5's catalytic activity leads to a global disruption of pre-mRNA splicing. This manifests as an increase in splicing errors, including intron retention, exon skipping, and the use of alternative splice sites.[4][5][6][7] These splicing defects can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on high PRMT5 activity.[8][9]

Impact of PRMT5 Inhibition on RNA Splicing: A Mechanistic Overview

The therapeutic strategy of targeting PRMT5 in cancer is largely based on exploiting the reliance of tumor cells on proper splicing for their survival and proliferation. The inhibition of PRMT5 introduces a level of splicing stress that is preferentially toxic to cancer cells.

Key Consequences of PRMT5 Inhibition:

-

Widespread Splicing Disruption: Inhibition of PRMT5 leads to a global alteration of splicing patterns, affecting a multitude of genes, particularly those involved in cell cycle progression and proliferation.[4][6]

-

Intron Retention: A common outcome of PRMT5 inhibition is the retention of introns in mature mRNA transcripts.[1] This can introduce premature stop codons, leading to truncated, non-functional proteins.

-

Exon Skipping: PRMT5 inhibition can also cause the skipping of exons, resulting in altered protein isoforms that may have reduced or altered function.[5]

-

Synthetic Lethality in MTAP-deleted Cancers: A significant advancement in the field is the development of MTA-cooperative PRMT5 inhibitors, such as MRTX1719. These inhibitors selectively target PRMT5 in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers. The accumulation of MTA in these cells enhances the inhibitory activity of these compounds, creating a synthetic lethal interaction.[10][11][12][13]

Quantitative Data on Representative PRMT5 Inhibitors

The following tables summarize key quantitative data for well-characterized PRMT5 inhibitors, illustrating their potency and cellular effects.

Table 1: In Vitro and Cellular Activity of LLY-283

| Parameter | Cell Line | Value | Reference |

| Enzymatic IC50 | - | 22 ± 3 nM | [14] |

| Cellular IC50 | - | 25 ± 1 nM | [14] |

| Effect on Cell Confluence | Glioblastoma Stem Cells (GSCs) | Dose-dependent decrease | [4] |

Table 2: In Vitro and Cellular Activity of MRTX1719

| Parameter | Cell Line | Value | Reference |

| PRMT5 Activity IC50 (MTAPdel) | HCT116 | 8 nM | [12] |

| Cell Viability IC50 (MTAPdel) | HCT116 | 12 nM | [12] |

| PRMT5-dependent SDMA IC50 (MTAPdel) | HCT116 | 8 nmol/L | [11] |

| Cell Viability IC50 (MTAP WT) | HCT116 | 890 nmol/L | [11] |

Table 3: General Activity of Other Notable PRMT5 Inhibitors

| Inhibitor | Target Context | Effect | Reference |

| GSK3326595 (EPZ015666) | Melanoma Cell Lines | More extensive changes in gene expression and RNA splicing compared to CDK4/6 inhibition | [7] |

| GSK591 | Glioblastoma Stem Cells (GSCs) | Inhibition of GSC proliferation | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of PRMT5 inhibitors on RNA splicing.

Cell Viability Assay (MTS/MTT Assay)

-

Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

PRMT5 inhibitor (e.g., this compound)

-

MTS or MTT reagent

-

96-well plates

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium.

-

Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 to 120 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.

-

Western Blot for Symmetric Di-Methyl Arginine (SDMA)

-

Objective: To assess the in-cell target engagement of the PRMT5 inhibitor by measuring the levels of a key PRMT5-mediated post-translational modification.

-

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-SDMA, anti-SmB/B', anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

-

-

Protocol:

-

Treat cells with the PRMT5 inhibitor at various concentrations for 24-72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Normalize the SDMA signal to a loading control like GAPDH.

-

RNA Sequencing (RNA-Seq) for Splicing Analysis

-

Objective: To perform a global analysis of the changes in RNA splicing patterns induced by the PRMT5 inhibitor.

-

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor

-

RNA extraction kit

-

Library preparation kit (e.g., TruSeq Stranded mRNA)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

-

-

Protocol:

-

Treat cells with the PRMT5 inhibitor and a vehicle control for a defined period (e.g., 48-72 hours).

-

Extract total RNA from the cells and assess its quality and quantity.

-

Prepare sequencing libraries from high-quality RNA using a stranded mRNA library preparation kit.

-

Sequence the libraries on a high-throughput sequencing platform to generate paired-end reads.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Use specialized software (e.g., rMATS, JunctionSeq) to identify and quantify differential alternative splicing events (skipped exons, retained introns, etc.) between the inhibitor-treated and control samples.[5][9]

-

Perform gene ontology and pathway analysis on the genes with significantly altered splicing.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: PRMT5 Signaling Pathway in RNA Splicing.

Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.

Caption: Mechanism of Splicing Modulation by PRMT5 Inhibition.

References

- 1. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5: splicing up tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]

- 7. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-39: A Technical Overview of a Novel Arginine Methyltransferase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and cell cycle control. Overexpression of PRMT5 is implicated in numerous cancers, correlating with poor prognosis. PRMT5-IN-39, also identified as compound 107 in patent literature, is an orally active inhibitor of PRMT5. This technical guide synthesizes the currently available public information on this compound, focusing on its therapeutic potential, mechanism of action, and preclinical data derived from patent filings. Due to the proprietary nature of early drug development, comprehensive peer-reviewed studies and detailed experimental protocols for this compound are not yet publicly available. This document aims to provide a structured overview based on the existing information.

Introduction to PRMT5 as a Therapeutic Target

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression and other cellular functions. In cancer, the dysregulation of PRMT5 activity contributes to tumorigenesis by affecting key pathways involved in cell proliferation, survival, and differentiation. A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which weakly inhibits PRMT5. This renders these cells more sensitive to potent PRMT5 inhibitors, creating a potential therapeutic window for selective cancer cell killing while sparing normal tissues.

This compound (Compound 107)

This compound is a novel small molecule inhibitor of PRMT5. It is described as an orally active compound with potential for cancer therapy. The majority of the available data on this compound is found within recent patent applications.

Quantitative Data

The publicly available quantitative data for this compound (Compound 107) is limited. The following table summarizes the in vitro cell proliferation data from a recent patent application.

| Cell Line Type | Number of Cell Lines | IC50 Range (nM) | Median IC50 (nM) | Selectivity (Median IC50 WT / MTAP-/-) |

| MTAP-deficient (MTAP-/-) | 15 | 2.4 - >1000 | 38.8 | \multirow{2}{*}{58.8-fold} |

| MTAP wild-type (WT) | Not Specified | 781 - >10000 | 3331.9 |

Data sourced from patent application WO2025077857A1. The specific cell lines tested were not fully disclosed.

This data suggests that this compound (Compound 107) demonstrates significantly greater potency in inhibiting the proliferation of cancer cells with MTAP deletion compared to those with wild-type MTAP.

Mechanism of Action

While a detailed molecular mechanism of action for this compound has not been explicitly published, its function as a PRMT5 inhibitor suggests that it interferes with the catalytic activity of the PRMT5 enzyme, leading to a reduction in symmetric dimethylarginine levels on its substrate proteins. This, in turn, impacts downstream cellular processes that are dependent on PRMT5 activity.

Below is a conceptual diagram of the PRMT5 signaling pathway and the proposed point of intervention for a PRMT5 inhibitor like this compound.

Caption: PRMT5 Signaling and Inhibition.

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of this compound are not available in the public domain. The information is currently limited to high-level descriptions within patent literature. Below is a generalized workflow for the characterization of a novel PRMT5 inhibitor, based on standard practices in the field.

Caption: Characterization of a PRMT5 Inhibitor.

Therapeutic Potential

The primary therapeutic potential of this compound, as suggested by the available data, lies in the treatment of MTAP-deficient cancers. The significant difference in potency between MTAP-deficient and MTAP wild-type cells suggests a promising therapeutic window. Cancers with a high prevalence of MTAP deletion include glioblastoma, pancreatic cancer, non-small cell lung cancer, and bladder cancer, among others.

A patent mentions the evaluation of "Example Compound 107" in a mouse orthotopic transplanted tumor U87MG (glioblastoma) model, indicating that its in vivo efficacy is being investigated. However, the results of this study are not yet publicly disclosed.

Conclusion and Future Directions

This compound (Compound 107) is a promising, orally active PRMT5 inhibitor with demonstrated selectivity for MTAP-deficient cancer cells in vitro. While the current publicly available information is limited and primarily sourced from patent literature, it points towards an active preclinical development program. For a comprehensive understanding of its therapeutic potential, further data from peer-reviewed publications are necessary. These would ideally include detailed biochemical and cellular characterization, extensive in vivo efficacy and safety data, and a thorough elucidation of its mechanism of action. Researchers are encouraged to monitor scientific publications and clinical trial registries for future updates on this and other next-generation PRMT5 inhibitors.

The Role of PRMT5 Inhibition in Cancer: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: This document provides a comprehensive overview of the preclinical and clinical data for several key Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The specific inhibitor "PRMT5-IN-39" was not found in the reviewed literature; therefore, this guide focuses on well-characterized PRMT5 inhibitors to represent the current landscape of this therapeutic strategy.

Introduction